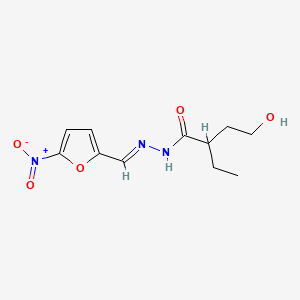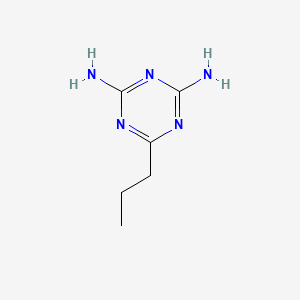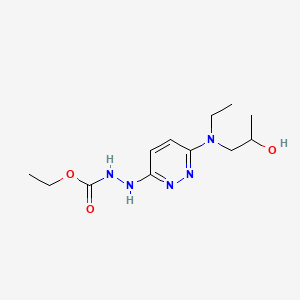
卡拉拉嗪
概述
描述
卡拉拉嗪是一种抗高血压药物,属于肼酞嗪类化学物质。 它主要用作外周小动脉血管扩张剂来治疗高血压 . 卡拉拉嗪的化学式为C12H21N5O3,分子量为283.332 g/mol .
科学研究应用
卡拉拉嗪有若干科学研究应用:
化学: 它被用作肼酞嗪衍生物研究中的模型化合物。
生物学: 卡拉拉嗪被研究其对血管平滑肌细胞的影响及其在调节血压中的潜在作用。
工业: 卡拉拉嗪用于制药行业开发抗高血压药物.
作用机制
卡拉拉嗪通过引起外周小动脉血管舒张而发挥其抗高血压作用。这种作用降低了血管阻力,从而导致血压下降。 卡拉拉嗪的分子靶点包括血管平滑肌细胞,在那里它抑制钙离子流入,导致肌肉细胞松弛,随后血管舒张 .
生化分析
Biochemical Properties
Cadralazine interacts with various biomolecules to exert its effects. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated
Cellular Effects
Cadralazine has been shown to have a profound vasodilatory effect on renal blood vessels, which enables renal blood flow and renal function to be maintained despite a marked fall in systemic blood pressure .
Molecular Mechanism
It is known to be a peripheral arteriolar vasodilator
Temporal Effects in Laboratory Settings
Cadralazine has been observed to induce a moderate, prolonged fall in blood pressure associated with vasodilation and slight increases in cardiac output and heart rate . This antihypertensive effect becomes evident over a 2- to 6-week period of therapy and persists during longer-term administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not fully available .
Transport and Distribution
Information on how Cadralazine is transported and distributed within cells and tissues is not fully available .
准备方法
卡拉拉嗪的合成涉及多个步骤。 一种常见的合成路线包括乙基氨基甲酸酯与3,6-二氯哒嗪反应生成中间体化合物,然后与2-羟基丙胺反应生成卡拉拉嗪 . 反应条件通常包括加热和使用乙醇或甲醇等溶剂。 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化 .
化学反应分析
卡拉拉嗪会发生多种化学反应,包括:
氧化: 卡拉拉嗪可以被氧化生成相应的氧化物。
还原: 它可以被还原生成肼衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及胺类等亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
卡拉拉嗪类似于其他抗高血压药物,如肼苯哒嗪和二氢肼苯哒嗪。它具有一个受保护的肼基,这使其具有独特的药代动力学特性。 与肼苯哒嗪不同,卡拉拉嗪似乎不会诱导系统性红斑狼疮样综合征 . 其他类似化合物包括哌唑嗪和氯噻酮,它们也作为抗高血压药物,但通过不同的机制起作用 .
属性
IUPAC Name |
ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVVOATEHFXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048725 | |
| Record name | Cadralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64241-34-5 | |
| Record name | Cadralazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadralazine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadralazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cadralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADRALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cadralazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041845 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cadralazine?
A1: Cadralazine acts as a peripheral arteriolar vasodilator. While its precise mechanism remains unclear, research suggests it inhibits calcium release from intracellular storage within smooth muscle cells, leading to relaxation and vasodilation. [, ]
Q2: Does Cadralazine act directly or through a metabolite?
A2: Cadralazine is a prodrug, meaning it requires metabolic conversion to exert its vasodilatory effect. The primary active metabolite responsible for this action is (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine (ISF-2405). [, , , ]
Q3: What are the downstream effects of Cadralazine-induced vasodilation?
A3: Cadralazine's vasodilatory action leads to decreased total peripheral vascular resistance and mean blood pressure. This effect is accompanied by a reflex tachycardia (increased heart rate). Additionally, Cadralazine increases blood flow to various organs, including the heart, kidneys, and limbs. [, , ]
Q4: What is the molecular formula and weight of Cadralazine?
A4: The molecular formula of Cadralazine is C14H23N5O3. Its molecular weight is 309.37 g/mol. [, ]
Q5: Is there spectroscopic data available for Cadralazine?
A5: While the provided research doesn't detail specific spectroscopic data, researchers utilized techniques like HPLC and radioimmunoassay to quantify Cadralazine and its metabolite ISF-2405 in biological samples. [, ]
Q6: How is Cadralazine absorbed and distributed in the body?
A6: Cadralazine is well-absorbed following oral administration. It exhibits a relatively slow onset of action, reaching peak plasma concentrations after 1-4 hours. Notably, its active metabolite ISF-2405 demonstrates a prolonged presence in blood vessels compared to plasma, contributing to its sustained antihypertensive effect. [, , , , ]
Q7: What is the metabolic fate of Cadralazine?
A7: Cadralazine undergoes extensive metabolism, primarily in the liver. The key metabolic pathway involves the hydrolysis of its ethoxycarbonyl group to form ISF-2405. This metabolite can then undergo further acetylation and cyclization. [, ]
Q8: How is Cadralazine eliminated from the body?
A8: Cadralazine and its metabolites are primarily eliminated through urine, with a small portion excreted in feces. The terminal half-life of Cadralazine is approximately 3.6 hours in hypertensive patients, slightly longer than in healthy individuals (2.5 hours). []
Q9: Does the acetylator status of an individual impact Cadralazine's pharmacokinetics?
A9: Research suggests minimal influence of acetylator status on Cadralazine's overall pharmacokinetics. While some studies reported slightly higher plasma renin activity in slow acetylators, these differences weren't statistically significant. Further investigation with larger sample sizes might be needed for definitive conclusions. [, ]
Q10: What in vitro models have been used to study Cadralazine's effects?
A10: Researchers utilized isolated rabbit aortic and renal artery strips to investigate Cadralazine's impact on vascular contraction induced by various agents. These studies revealed that Cadralazine's metabolite, ISF-2405, effectively inhibited contractions elicited by norepinephrine, serotonin, angiotensin II, and potassium chloride. [, ]
Q11: What animal models have been used to evaluate Cadralazine's efficacy?
A11: Cadralazine's antihypertensive activity has been extensively studied in animal models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive dogs, and deoxycorticosterone acetate-salt hypertensive rats. These studies consistently demonstrated Cadralazine's ability to reduce blood pressure effectively. [, , , ]
Q12: Has Cadralazine been evaluated in clinical trials?
A12: Yes, Cadralazine has undergone clinical trials for hypertension treatment. These trials demonstrated its effectiveness in reducing blood pressure, both as monotherapy and in combination with other antihypertensive agents like beta-blockers and diuretics. [, , , , , ]
Q13: Are there specific drug delivery strategies being explored for Cadralazine?
A13: While the provided research doesn't delve into specific drug delivery approaches for Cadralazine, its prodrug nature, where it's metabolized to the active ISF-2405, could be considered a form of targeted delivery. This is because ISF-2405 exhibits a greater affinity for blood vessels compared to plasma, leading to a more localized vasodilatory effect. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
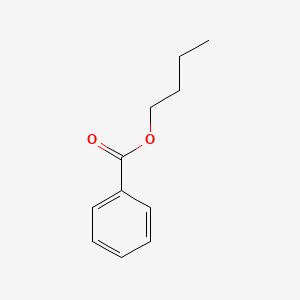
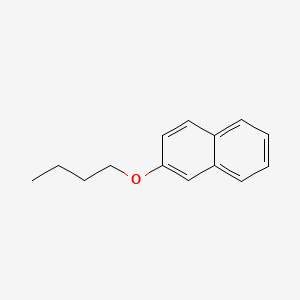
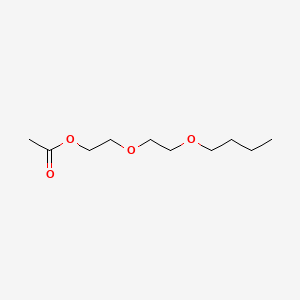
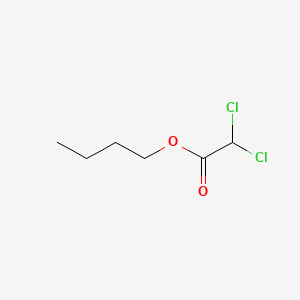


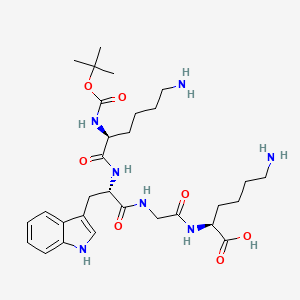
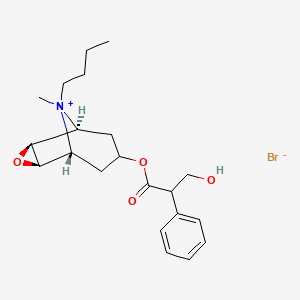
![[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate](/img/structure/B1668131.png)
